molecular formula C27H18N2O3S B304544 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one

2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one

Cat. No. B304544
M. Wt: 450.5 g/mol
InChI Key: QKSXXTATTGWGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a complex organic molecule that has attracted significant attention from the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one involves the inhibition of the activity of topoisomerase II. This enzyme is involved in the replication and repair of DNA, and inhibition of its activity can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the activity of topoisomerase II. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one in lab experiments is its potential applications in cancer treatment. However, one limitation is the complex synthesis method, which can make it difficult to obtain large quantities of the molecule for testing.

Future Directions

There are several future directions for research involving 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one. One potential direction is to study its potential applications in other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, research into alternative synthesis methods may lead to more efficient and cost-effective production of the molecule.

Synthesis Methods

The synthesis of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a complex process that involves multiple steps. The first step is the synthesis of 4-methoxyphenyl pyrrole, which is then reacted with 2-acetylindene to form the intermediate product. This intermediate product is then subjected to a series of reactions, including thioacetalization and cyclization, to form the final product.

Scientific Research Applications

2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one has potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to cell death and has potential applications in cancer treatment.

properties

Product Name

2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one

Molecular Formula

C27H18N2O3S

Molecular Weight

450.5 g/mol

IUPAC Name

13-acetyl-16-(4-methoxyphenyl)-14-pyrrol-1-yl-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaen-8-one

InChI

InChI=1S/C27H18N2O3S/c1-15(30)26-24(29-13-5-6-14-29)22-20(16-9-11-17(32-2)12-10-16)21-18-7-3-4-8-19(18)25(31)23(21)28-27(22)33-26/h3-14H,1-2H3

InChI Key

QKSXXTATTGWGGT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C3=C(C(=O)C4=CC=CC=C43)N=C2S1)C5=CC=C(C=C5)OC)N6C=CC=C6

Canonical SMILES

CC(=O)C1=C(C2=C(C3=C(C(=O)C4=CC=CC=C43)N=C2S1)C5=CC=C(C=C5)OC)N6C=CC=C6

Origin of Product

United States

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